molecular formula C23H23N3O3S B11293914 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11293914
M. Wt: 421.5 g/mol
InChI Key: CEWFWUMCODZXQU-UHFFFAOYSA-N
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Description

The compound 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that features a combination of several functional groups, including an amino group, a thiazole ring, and a pyrrolone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolone moiety and the amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrrolone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrolone derivatives, such as:

  • 4-phenyl-1,3-thiazole derivatives
  • 3,4-dimethoxyphenyl derivatives
  • Amino-pyrrolone compounds

Uniqueness

The uniqueness of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O3S/c1-28-19-9-8-15(12-20(19)29-2)10-11-26-13-18(27)21(22(26)24)23-25-17(14-30-23)16-6-4-3-5-7-16/h3-9,12,14,24,27H,10-11,13H2,1-2H3

InChI Key

CEWFWUMCODZXQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O)OC

Origin of Product

United States

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